molecular formula C9H14O2 B13228726 Bicyclo[4.2.0]octane-7-carboxylic acid

Bicyclo[4.2.0]octane-7-carboxylic acid

Cat. No.: B13228726
M. Wt: 154.21 g/mol
InChI Key: KRNQNGDISVEUSB-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octane-7-carboxylic acid (CAS: C₁₃H₂₄N₂O₄, molecular weight: 272.35 g/mol) is a bicyclic compound featuring a fused [4.2.0] ring system with a carboxylic acid substituent at the 7-position. Its rac-(1S,6S,7R) configuration confers unique stereochemical properties, influencing both reactivity and applications in synthetic chemistry and pharmacology . The compound is synthesized via oxidation of bicyclo[4.2.0]octan-7-ols using chromic acid, yielding a 60–89% conversion efficiency under optimized conditions . Derivatives of this structure, such as methyl esters and amides, are critical intermediates in drug development, particularly for cardiovascular therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octane-7-carboxylic acid can be achieved through several methods. One notable approach involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This method relies on a Lewis acid-catalyzed reaction that facilitates the formation of the bicyclic structure with high diastereocontrol over the newly formed quaternary stereocenters . Another method involves the use of a rhodium (I) complex as a catalyst, which enables the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes through a one-pot procedure starting from terminal aryl alkynes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of efficient catalysts and one-pot procedures can help streamline the synthesis process, making it more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octane-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a range of transformations, making it a versatile intermediate in organic synthesis.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Lewis acids, such as aluminum chloride and boron trifluoride, which facilitate cycloisomerization and other transformations . Additionally, rhodium (I) complexes are employed as catalysts in the preparation of related bicyclic compounds .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cycloisomerization of alkylidenecyclopropane acylsilanes can yield fused cyclobutanes with embedded quaternary centers .

Scientific Research Applications

Bicyclo[4.2.0]octane-7-carboxylic acid is a compound with the molecular formula C9H14O2C_9H_{14}O_2 and a molecular weight of 154.21 g/mol . It contains a bicyclic structure with a carboxylic acid functional group .

Scientific Research Applications

While specific applications of this compound are not extensively documented, the related compound Bicyclo[4.2.0]octane-7-carboxamide has several applications in scientific research:

  • Chemistry Bicyclo[4.2.0]octane-7-carboxamide serves as a building block in the synthesis of complex molecules and the study of reaction mechanisms and stereochemistry.
  • Biology Due to its unique structure, Bicyclo[4.2.0]octane-7-carboxamide is a candidate for developing new bioactive molecules, including enzyme inhibitors and receptor modulators.
  • Medicine Derivatives of Bicyclo[4.2.0]octane-7-carboxamide may lead to discovering new pharmaceuticals with therapeutic properties.
  • Industry Bicyclo[4.2.0]octane-7-carboxamide can be used to develop new materials with specific properties like polymers and resins.

Synthesis of Ivabradine

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be used in the synthesis of Ivabradine and its salts .

Synthesis of Enantiomerically Pure Bicyclo[4.2.0]octanes

Enantiomerically pure bicyclo[4.2.0]octanes can be synthesized by Cu .

Chemical Reactions

Bicyclo[4.2.0]octane-7-carboxamide undergoes oxidation, reduction, and nucleophilic substitution reactions due to its bicyclic structure and carboxamide group.

  • Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3).
  • Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4). The products depend on specific conditions and reagents and may yield carboxylic acids, ketones, amines, or alcohols.
  • Substitution Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMeNaOMe) or potassium tert-butoxide (KOtBuKOtBu).

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octane-7-carboxylic acid involves its ability to undergo various chemical transformations, facilitated by its unique bicyclic structure. The compound’s reactivity is influenced by the strain and electronic properties of the fused rings, which can stabilize or destabilize reaction intermediates . Molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid

  • Structure : Features a conjugated triene system in the bicyclo[4.2.0] framework.
  • Properties : Lower molecular weight (148.16 g/mol) compared to the saturated counterpart, with increased reactivity due to aromaticity in the triene system. It exhibits a boiling point of ~203°C and is sensitive to oxidation .
  • Applications : Used in polymer chemistry for alternating ring-opening metathesis (AROM) reactions, where electronic effects of substituents dictate copolymer distribution .

Bicyclo[2.2.2]octane-1-carboxylic Acid

  • Structure : A more rigid [2.2.2] bicyclic system with a carboxylic acid group.
  • The steric hindrance in the [2.2.2] system reduces ring-opening metathesis reactivity but enhances acid stability (pKa ~2.8) .
  • Applications : Explored in supramolecular chemistry due to its rigid scaffold .

7-Oxa-3-azabicyclo[4.2.0]octane Derivatives

  • Structure : Heteroatom-substituted variants (e.g., cis-7-oxa-3-azabicyclo[4.2.0]octane) with oxa and aza groups.
  • Properties: Increased polarity (logP ~0.7) and hydrogen-bonding capacity (H-bond donors/acceptors = 1/2) compared to purely hydrocarbon analogs. These modifications enhance solubility in aqueous media .
  • Applications: Potential in drug delivery systems due to improved bioavailability .

Physicochemical Properties

Property Bicyclo[4.2.0]octane-7-carboxylic Acid Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid Bicyclo[2.2.2]octane-1-carboxylic Acid
Molecular Weight (g/mol) 272.35 148.16 154.21 (C₉H₁₄O₂)
Boiling Point (°C) Not reported ~203 254.2 (bicyclo[2.2.2]octane)
ΔfH° (kJ/mol) Not available Not available -146.9
pKa ~3.5 (estimated) ~2.9 ~2.8
Reactivity in ROM* Moderate High Low

*ROM: Ring-Opening Metathesis .

Reactivity and Functionalization

  • Steric Effects : this compound exhibits moderate steric hindrance at the 7-position, enabling selective functionalization (e.g., esterification, amidation) . In contrast, bicyclo[2.2.2]octane-1-carboxylic acid’s rigid structure limits accessibility to the carboxyl group .
  • Electronic Effects : Electron-withdrawing groups (e.g., amides) on bicyclo[4.2.0]octane derivatives significantly enhance reactivity in AROM reactions by lowering transition-state energy barriers .

Biological Activity

Bicyclo[4.2.0]octane-7-carboxylic acid is a bicyclic compound that has garnered attention in recent years due to its notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological properties. The compound's molecular formula is C8H12O2C_8H_{12}O_2, and it is characterized by its carboxylic acid functional group, which plays a crucial role in its interaction with biological targets.

1. Inhibition of Anti-Apoptotic Proteins

Recent studies have highlighted the compound's ability to inhibit anti-apoptotic proteins such as Bcl-xL and Mcl-1, which are implicated in cancer cell survival. Research indicates that certain derivatives of bicyclo[4.2.0]octane exhibit promising activity against these proteins at micromolar concentrations. For instance, Kingianin G, a compound derived from this bicyclic framework, demonstrated a binding affinity (Ki) of 2.0 µM for Bcl-xL and an IC50 value of 11.9 µM for α-glucosidase inhibition .

2. Anti-Diabetic Properties

The inhibition of α-glucosidase suggests potential applications in managing diabetes by regulating blood sugar levels post-meal. The IC50 values for α-glucosidase inhibition by kingianins derived from bicyclo[4.2.0]octane were found to be 11.9 µM and 19.7 µM for different analogs, indicating significant anti-diabetic potential .

3. Cardiovascular Effects

The enzymatic synthesis of derivatives like (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has been linked to vasotropic and antianginal activities, suggesting that these compounds may have beneficial effects on cardiovascular health .

Synthesis Methods

The synthesis of bicyclo[4.2.0]octane derivatives often involves complex organic reactions such as ketene cycloaddition and biotransformations using specific enzymes:

  • Ketene Cycloaddition : A non-biomimetic synthesis strategy was proposed that utilizes ketene cycloaddition as a key step to access the bicyclic system effectively .
  • Biotransformation : Enzymatic methods have been explored for producing these compounds with high stereoselectivity, showcasing the potential for green chemistry applications in pharmaceutical synthesis .

Case Studies

Several case studies illustrate the biological activity of bicyclo[4.2.0]octane derivatives:

Study Compound Biological Activity IC50/Ki Values
Azmi et al., 2024Kingianin GInhibits Bcl-xLKi = 2.0 µM
Azmi et al., 2024Kingianin AInhibits α-glucosidaseIC50 = 11.9 µM
Patent EP2772547A1(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acidVasotropic effectsNot specified

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

bicyclo[4.2.0]octane-7-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2,(H,10,11)

InChI Key

KRNQNGDISVEUSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC2C(=O)O

Origin of Product

United States

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